molecular formula C18H24BNO5S B1519804 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 957060-86-5

4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1519804
CAS No.: 957060-86-5
M. Wt: 377.3 g/mol
InChI Key: IEROFVLRFGYWHA-UHFFFAOYSA-N
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Description

4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a complex organic compound characterized by its boronic acid group and sulfamoyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps, starting with the reaction of t-butylamine with 4-methoxybenzyl chloride to form the corresponding sulfamoyl derivative. This intermediate is then reacted with phenylboronic acid under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a versatile reagent for forming carbon-carbon bonds.

Biology: In biological research, it can be used as a probe or inhibitor in enzyme studies due to its boronic acid group, which can interact with various biomolecules.

Industry: The compound's properties make it useful in the development of materials and chemicals with specific functionalities.

Mechanism of Action

The mechanism by which 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other functional groups in biomolecules, affecting various biological pathways.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Sulfamoyl Compounds: Compounds with sulfamoyl groups but different substituents.

  • Phenylboronic Acid Derivatives: Other derivatives of phenylboronic acid with varying functional groups.

Uniqueness: 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is unique due to its specific combination of t-butyl, methoxybenzyl, and sulfamoyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various applications.

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Properties

IUPAC Name

[4-[tert-butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEROFVLRFGYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657082
Record name (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-86-5
Record name (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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